molecular formula C13H25NO3 B6635036 Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate

Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate

Cat. No.: B6635036
M. Wt: 243.34 g/mol
InChI Key: RYEGYBYUSHFDAF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate typically involves the formation of the piperidine ring followed by esterification. One common method includes the cyclization of appropriate precursors in the presence of a catalyst such as phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate . The esterification can be achieved using standard methods involving alcohols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would likely be optimized for yield and purity, involving steps such as hydrogenation, cyclization, and esterification under controlled conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ester into corresponding acids or other oxidized products.

    Reduction: Reduction reactions can yield alcohols from the ester group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or piperidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with LiAlH₄ would yield alcohols, while oxidation with KMnO₄ would produce carboxylic acids .

Scientific Research Applications

Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate involves its interaction with molecular targets in biological systems. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    Methylpiperidine: Similar to piperidine but with a methyl group attached.

    Methoxypiperidine: Piperidine with a methoxy group attached.

Uniqueness

Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate is unique due to its specific ester linkage and the presence of both methoxy and methyl groups on the piperidine ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-5-11(12(15)17-6-2)14-9-7-8-13(3,10-14)16-4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEGYBYUSHFDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1CCCC(C1)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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